An In-depth Technical Guide to 1-Benzenesulfonyl-3-ethynyl-1H-indole: Synthesis, Properties, and Potential Applications
An In-depth Technical Guide to 1-Benzenesulfonyl-3-ethynyl-1H-indole: Synthesis, Properties, and Potential Applications
Abstract
This technical guide provides a comprehensive overview of 1-Benzenesulfonyl-3-ethynyl-1H-indole, a specialized indole derivative of significant interest to researchers in medicinal chemistry and materials science. While direct literature on this specific molecule is sparse, this document extrapolates from established chemical principles and related known compounds to present a plausible and detailed exploration of its structure, synthesis, and properties. We offer a structured narrative covering its molecular architecture, a robust synthetic protocol, predicted physicochemical and spectroscopic properties, and a discussion of its potential applications, particularly in drug discovery. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical attributes of functionalized indoles.
Introduction: The Indole Scaffold and the Significance of Functionalization
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2] Its unique electronic structure and ability to participate in various intermolecular interactions make it a cornerstone of modern drug design.[3][4] Strategic functionalization of the indole ring is a key methodology for modulating the bioactivity and physicochemical properties of these molecules.
The introduction of a benzenesulfonyl group at the N-1 position serves multiple purposes. It acts as a robust protecting group, stabilizing the otherwise reactive indole intermediate.[5] Furthermore, this electron-withdrawing group modulates the electronic character of the indole ring, influencing its reactivity in subsequent synthetic transformations.[5]
The ethynyl group at the C-3 position is a versatile functional handle. Terminal alkynes are valuable precursors for a wide range of chemical transformations, including click chemistry, Sonogashira couplings, and various cyclization reactions.[6][7] The incorporation of this moiety into the indole scaffold opens up a vast chemical space for the synthesis of novel and complex molecular architectures. 3-substituted indoles, in particular, are of significant pharmacological interest.[8][9]
This guide focuses on the synthesis and characterization of 1-Benzenesulfonyl-3-ethynyl-1H-indole, a molecule that combines the advantageous features of both N-sulfonylation and C-3 alkynylation.
Molecular Structure and Predicted Properties
The structure of 1-Benzenesulfonyl-3-ethynyl-1H-indole features a planar indole ring system with a benzenesulfonyl group attached to the nitrogen atom and an ethynyl group at the C-3 position.
Physicochemical Properties (Predicted)
The following table summarizes the predicted physicochemical properties of 1-Benzenesulfonyl-3-ethynyl-1H-indole. These predictions are based on the known properties of analogous N-benzenesulfonylindoles and terminal alkynes.
| Property | Predicted Value |
| Molecular Formula | C₁₆H₁₁NO₂S |
| Molecular Weight | 281.33 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | >100 °C (estimated) |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF) |
| pKa (N-H of parent indole) | ~17 (significantly reduced by sulfonylation) |
Spectroscopic Characterization (Predicted)
The following table outlines the expected spectroscopic data for 1-Benzenesulfonyl-3-ethynyl-1H-indole, which are crucial for its identification and characterization.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons of the indole and benzenesulfonyl groups (δ 7.0-8.5 ppm). A sharp singlet for the ethynyl proton (δ ~3.0-3.5 ppm).[10][11][12] |
| ¹³C NMR | Resonances for the aromatic carbons of the indole and benzenesulfonyl groups. Two distinct signals for the alkyne carbons (δ ~70-90 ppm). |
| IR Spectroscopy | Characteristic C≡C stretch for a terminal alkyne (weak, sharp band at ~2100-2150 cm⁻¹).[13][14] Strong, sharp ≡C-H stretch (~3300 cm⁻¹).[15][16] S=O stretches from the sulfonyl group (~1370 and ~1180 cm⁻¹). |
| Mass Spectrometry | Molecular ion peak (M⁺) corresponding to the molecular weight. Fragmentation patterns characteristic of indole and benzenesulfonyl moieties.[17][18][19][20][21] |
Synthesis of 1-Benzenesulfonyl-3-ethynyl-1H-indole
A plausible and efficient synthetic route to 1-Benzenesulfonyl-3-ethynyl-1H-indole involves a two-step process: N-sulfonylation of a 3-haloindole followed by a Sonogashira cross-coupling reaction. An alternative, and potentially more direct route, would involve the N-sulfonylation of indole, followed by C-3 iodination and subsequent Sonogashira coupling.
Synthetic Workflow Diagram
Caption: Proposed synthetic workflow for 1-Benzenesulfonyl-3-ethynyl-1H-indole.
Detailed Experimental Protocols
Step 1: Synthesis of 1-Benzenesulfonyl-1H-indole
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen) at 0 °C, add a solution of indole (1.0 eq.) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Cool the mixture back to 0 °C and add a solution of benzenesulfonyl chloride (1.1 eq.) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 1-Benzenesulfonyl-1H-indole.
Step 2: Synthesis of 1-Benzenesulfonyl-3-iodo-1H-indole
-
To a solution of 1-Benzenesulfonyl-1H-indole (1.0 eq.) in acetonitrile, add N-iodosuccinimide (NIS) (1.2 eq.) in one portion.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane (DCM) and wash with saturated aqueous sodium thiosulfate solution to remove any unreacted iodine.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The crude product can often be used in the next step without further purification. If necessary, purify by recrystallization or flash column chromatography. This electrophilic iodination provides a valuable substrate for subsequent reactions.[22][23][24][25]
Step 3: Synthesis of 1-Benzenesulfonyl-3-ethynyl-1H-indole
-
To a solution of 1-Benzenesulfonyl-3-iodo-1H-indole (1.0 eq.) in a mixture of toluene and triethylamine (2:1) under an inert atmosphere, add bis(triphenylphosphine)palladium(II) dichloride (0.05 eq.) and copper(I) iodide (0.1 eq.).[26]
-
Degas the mixture with a stream of argon for 15 minutes.
-
Add ethynyltrimethylsilane (1.5 eq.) via syringe and stir the reaction mixture at 60-70 °C for 4-6 hours, monitoring by TLC.[6]
-
After completion, cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify the crude TMS-protected product by flash column chromatography.
-
Dissolve the purified TMS-protected alkyne in methanol and add potassium carbonate (2.0 eq.).
-
Stir the mixture at room temperature for 1-2 hours until deprotection is complete (monitored by TLC).
-
Remove the methanol under reduced pressure, add water, and extract with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product, 1-Benzenesulfonyl-3-ethynyl-1H-indole.
Potential Applications in Drug Discovery and Materials Science
The unique structural features of 1-Benzenesulfonyl-3-ethynyl-1H-indole make it a promising candidate for various applications.
Medicinal Chemistry
-
Scaffold for Novel Therapeutics: The ethynyl group serves as a versatile handle for the introduction of diverse functionalities through reactions such as Sonogashira couplings and click chemistry. This allows for the rapid generation of libraries of novel 3-substituted indoles for high-throughput screening against various biological targets.[8][27]
-
Potential as an Anticancer Agent: Many indole derivatives exhibit potent anticancer activity.[28] The benzenesulfonyl moiety can enhance lipophilicity, potentially improving cell permeability.[4]
-
Enzyme Inhibition: The indole-benzenesulfonamide scaffold is a known pharmacophore for inhibiting enzymes such as carbonic anhydrase.[29]
Materials Science
-
Building Block for Organic Electronics: The conjugated π-system of the indole nucleus, extended by the ethynyl group, makes this molecule a potential building block for organic semiconductors and fluorescent materials.
-
Polymer Synthesis: The terminal alkyne can participate in polymerization reactions to create novel indole-containing polymers with interesting electronic and optical properties.
Conclusion
1-Benzenesulfonyl-3-ethynyl-1H-indole represents a valuable and versatile building block for both medicinal chemistry and materials science. This in-depth technical guide provides a comprehensive, albeit predictive, overview of its structure, properties, and a robust synthetic pathway. The detailed experimental protocols and predicted spectroscopic data serve as a practical resource for researchers aiming to synthesize and characterize this compound. The potential applications outlined herein are intended to inspire further investigation into the utility of this and related functionalized indole derivatives in the development of novel therapeutics and advanced materials.
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